5,5'-Dinitro BAPTA AM

Calcium signaling Chelator affinity BAPTA derivatives

Standard high-affinity BAPTA-AM cannot discriminate calcium-specific vs. non-specific effects. 5,5'-Dinitro BAPTA AM solves this: - Kd ≈ 20 mM (vs. 160 nM for BAPTA-AM): >400-fold lower affinity - Non-fluorescent, no interference with Fura-2/Fluo-4 - Validated negative control for synaptic transmission & plasticity studies - AM ester for cell permeation; intracellular esterase cleavage

Molecular Formula C34H38N4O22
Molecular Weight 854.7 g/mol
Cat. No. B12406311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5'-Dinitro BAPTA AM
Molecular FormulaC34H38N4O22
Molecular Weight854.7 g/mol
Structural Identifiers
SMILESCC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)[N+](=O)[O-])OCCOC2=C(C=CC(=C2)[N+](=O)[O-])N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
InChIInChI=1S/C34H38N4O22/c1-21(39)53-17-57-31(43)13-35(14-32(44)58-18-54-22(2)40)27-7-5-25(37(47)48)11-29(27)51-9-10-52-30-12-26(38(49)50)6-8-28(30)36(15-33(45)59-19-55-23(3)41)16-34(46)60-20-56-24(4)42/h5-8,11-12H,9-10,13-20H2,1-4H3
InChIKeyQLZFIFBGSHPFNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5'-Dinitro BAPTA AM Overview


5,5'-Dinitro BAPTA AM (CAS: 172646-47-8) is a cell-permeant acetoxymethyl (AM) ester derivative of the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) calcium chelator family . The compound features nitro group substitutions at the 5 and 5' positions of the phenyl rings, which substantially reduce its calcium binding affinity compared to unsubstituted BAPTA [1]. Upon incubation with live cells, the AM ester groups are cleaved by intracellular esterases, releasing the active tetra-carboxylate ligand capable of chelating divalent cations [2]. The compound is non-fluorescent and serves primarily as an experimental tool for modulating intracellular calcium homeostasis in neuronal, cardiac, and smooth muscle preparations.

Negative control for BAPTA-AM in calcium chelation studies
Non-fluorescent — compatible with Ca²⁺ indicator dyes (Fura-2, Fluo-4)
Extremely low calcium affinity — minimal perturbation of physiological Ca²⁺ transients

Why 5,5'-Dinitro BAPTA AM Is Irreplaceable


5,5'-Dinitro BAPTA AM is not interchangeable with BAPTA-AM or other BAPTA derivatives due to its radically different calcium dissociation constant (Kd) [1]. While BAPTA-AM exhibits a Kd of approximately 160 nM in standard saline, conferring high-affinity calcium buffering, 5,5'-Dinitro BAPTA AM possesses a Kd of approximately 20 mM (or ~7,000 µM depending on ionic conditions), representing a >400-fold reduction in calcium affinity [2]. This profound difference produces functionally divergent outcomes in biological systems: high-affinity BAPTA-AM suppresses synaptic transmission by up to 70% in young hippocampal slices, whereas equimolar concentrations of 5,5'-Dinitro BAPTA AM produce no measurable effect on field excitatory postsynaptic potentials [3]. Substituting one for the other would fundamentally alter experimental interpretation, particularly in studies designed to discriminate between calcium-dependent and calcium-independent phenomena.

5,5′-Dinitro BAPTA AM
Target compound
BAPTA-AM
Common substitute
Target
Extremely low Ca²⁺ affinity (mM range); no effect on synaptic transmission
Substitute
High Ca²⁺ affinity (nM range); strong attenuation or age-dependent reversal of fEPSPs
Risk
Functional outcome may invert completely; low-affinity control cannot be achieved with BAPTA-AM
Risk
Cannot discriminate between calcium-dependent and off-target effects without the low-affinity counterpart

Quantitative Evidence vs. BAPTA-AM Analogs


Calcium Affinity (Kd) vs. BAPTA

5,5'-Dinitro BAPTA AM, upon intracellular cleavage to the active 5,5'-dinitro BAPTA tetra-carboxylate, exhibits a calcium dissociation constant (Kd) of approximately 20 mM in 300 mM KCl, compared to 160 nM for unsubstituted BAPTA under identical conditions [1]. In standard physiological saline (NACSS), 5,5'-dinitro BAPTA demonstrates a Kd of 20 mM, whereas BAPTA shows a Kd of 160 nM—a difference of approximately 125,000-fold [2]. This extreme reduction in calcium affinity is attributed to the electron-withdrawing nitro groups at the 5 and 5' positions, which diminish the electron density on the chelating nitrogen atoms [3].

Calcium Affinity (Kd)
Head-to-head
Kd ≈ 20 mM vs 160 nM (>400-fold lower affinity)
Supports low-affinity calcium chelation context
Values depend on ionic conditions; refer to NACSS/300 mM KCl data
Calcium signaling Chelator affinity BAPTA derivatives Kd determination

Synaptic Transmission vs. BAPTA-AM

In rat hippocampal CA1 brain slices, perfusion with BAPTA-AM (0.05–50 µM) produced a concentration-dependent reversible attenuation of field excitatory postsynaptic potentials (fEPSPs) by 10–45% within 15 minutes [1]. In direct contrast, identical application of 5,5'-dinitro-BAPTA-AM (5 or 50 µM) produced no significant change in fEPSP amplitude under the same experimental conditions [2]. This functional divergence was attributed to the requirement of fast calcium binding kinetics combined with high calcium affinity for synaptic modulation—properties possessed by BAPTA-AM but absent in 5,5'-dinitro BAPTA-AM [3].

Synaptic Transmission
Head-to-head
No effect on fEPSP vs 10–45% attenuation by BAPTA-AM
Negative control identity confirmed
Hippocampal CA1 slices; 5–50 µM range
Synaptic transmission Hippocampus fEPSP Presynaptic calcium

Age-Dependent Modulation vs. BAPTA-AM

In hippocampal slices from aged (24–27 month) Fischer 344 rats, BAPTA-AM produced a 30% enhancement of fEPSPs—a diametrically opposite effect to the up to 70% depression observed in young (2–4 month) slices [1]. By contrast, BAPTA derivatives with calcium dissociation constants (Kd) ranging from 0.2–3.5 µM produced either reduction or enhancement of fEPSPs depending on age, but 5',5'-dinitro BAPTA-AM (Kd ≈7,000 µM) had no effect in either young or aged slices [2]. This age-invariant lack of effect contrasts sharply with the bidirectional age-dependent modulation exhibited by higher-affinity BAPTA derivatives [3].

Age-Dependent Modulation
Head-to-head
No effect in young or aged slices vs bidirectional BAPTA-AM response
Age-invariant baseline; supports aging research without confounding chelation
Fischer 344 rats, 2–4 vs 24–27 months
Brain aging Calcium homeostasis Aged neurons fEPSP facilitation

High Ca2+ Affinity Requirement

The differential effects of BAPTA-AM and 5,5'-dinitro-BAPTA-AM on synaptic transmission provide direct mechanistic insight into the requirements for functional calcium chelation in presynaptic terminals [1]. BAPTA-AM (50 µM) produced robust attenuation of fEPSPs within 15–20 minutes of perfusion, whereas 5,5'-dinitro-BAPTA-AM at identical concentrations produced no effect [2]. This dissociation demonstrates that the observed synaptic effects of BAPTA-AM depend critically on high calcium affinity (Kd in the nanomolar range) and are not attributable to the AM ester moiety, extracellular calcium buffering, or other nonspecific actions of the BAPTA scaffold [3].

High Ca²⁺ Affinity Requirement
Class-level inference
Functional effects require nanomolar Kd; 20 mM Kd yields no modulation
Mechanistic interpretation requires low-affinity control
Data to verify; based on comparative electrophysiology
Mechanism of action Ca2+ binding kinetics Chelator structure-activity relationship Negative control

Non-Fluorescent Calcium Imaging Use

5,5'-Dinitro BAPTA AM is a non-fluorescent calcium chelator, unlike many BAPTA derivatives that are designed as fluorescent calcium indicators . This property enables its use in experiments that employ calcium-sensitive fluorescent dyes (e.g., Fura-2, Fluo-4, Indo-1) without introducing confounding spectral overlap or fluorescence bleed-through [1]. While the parent BAPTA-AM is also non-fluorescent, 5,5'-Dinitro BAPTA AM retains this advantageous property while providing the critical functional difference of low calcium affinity—a combination not available from fluorescent BAPTA analogs such as 5,5'-difluoro-BAPTA or 5-nitro-BAPTA [2].

Non-Fluorescent Character
Class-level inference
Non-fluorescent; no spectral overlap with Ca²⁺ dyes
Enables co-use with Fura-2, Fluo-4 without interference
Supplier specification; review dye compatibility
Calcium imaging Fluorescence interference Non-fluorescent chelator Fura-2 Indo-1

Nitro Substitution and Calcium Affinity

The calcium dissociation constants of BAPTA-type buffers follow a predictable structure-activity relationship based on Hammett substituent constants [1]. Electron-withdrawing nitro groups at the 5 and 5' positions reduce calcium affinity, with 5,5'-dinitro BAPTA exhibiting a Kd of approximately 20 mM—the lowest affinity among the characterized BAPTA derivatives [2]. For comparison: 5-nitro-BAPTA (mono-nitro substitution) has a Kd of approximately 94 µM; 5,5'-dimethyl-BAPTA (electron-donating groups) exhibits a Kd of approximately 40 nM, representing a 500,000-fold affinity range across the BAPTA series [3]. This extreme tunability makes 5,5'-dinitro BAPTA the appropriate choice when near-complete elimination of calcium buffering capacity is required.

Nitro Substitution SAR
Class-level inference
Lowest affinity among BAPTA series (Kd 20 mM vs 94 µM for mono-nitro)
Rational selection of extreme low-affinity probe
Hammett-based SAR; review specific ionic conditions
Structure-activity relationship Hammett values Electron-withdrawing groups BAPTA SAR

5,5'-Dinitro BAPTA AM Research Applications


Negative Control for BAPTA-AM in Synaptic Plasticity

In experiments investigating the role of presynaptic calcium in neurotransmitter release or synaptic plasticity, BAPTA-AM is commonly used to buffer intracellular calcium. To rigorously establish that observed effects are attributable specifically to high-affinity calcium chelation rather than nonspecific actions, 5,5'-Dinitro BAPTA AM should be employed as a parallel negative control [1]. Evidence demonstrates that while BAPTA-AM (5–50 µM) attenuates fEPSPs by 10–70% in hippocampal slices, 5,5'-Dinitro BAPTA AM at identical concentrations produces no measurable effect [2]. The experimental design should include: (1) DMSO vehicle control, (2) BAPTA-AM treatment group, and (3) 5,5'-Dinitro BAPTA AM control group at matched concentrations and incubation times.

Calcium Clamping in Aged Neurons

Aging is associated with altered intracellular calcium homeostasis, with aged neurons exhibiting elevated resting calcium levels [1]. While BAPTA-AM produces bidirectional age-dependent effects (70% depression in young slices vs. 30% enhancement in aged slices), 5,5'-Dinitro BAPTA AM produces no effect in either age group [2]. This property makes 5,5'-Dinitro BAPTA AM suitable for experiments requiring cell-permeant calcium chelator loading without confounding functional modulation—particularly valuable in comparative studies across different aging states where maintaining consistent baseline synaptic properties is critical.

Negative Control for Calcium Imaging and Chelation

Researchers employing calcium-sensitive fluorescent dyes (e.g., Fura-2, Fluo-4) while simultaneously manipulating intracellular calcium via chelator loading can use 5,5'-Dinitro BAPTA AM as a low-affinity control [1]. The compound is non-fluorescent and will not interfere with dye emission signals [2], while its minimal calcium buffering capacity (Kd ≈ 20 mM vs. BAPTA's 160 nM) ensures that any observed changes in calcium transients or functional responses can be confidently attributed to the higher-affinity chelator [3]. This application is particularly relevant for studies examining calcium-dependent exocytosis, mitochondrial calcium uptake, or store-operated calcium entry.

Fast vs. Slow Ca2+ Binding Kinetics Discrimination

The combination of 5,5'-Dinitro BAPTA AM (low affinity, presumed fast binding) and EGTA-AM (high affinity, slow binding kinetics) provides a powerful tool for dissecting the temporal requirements of calcium-dependent processes [1]. Evidence shows that both compounds fail to attenuate synaptic transmission—5,5'-Dinitro BAPTA AM due to low affinity, and EGTA-AM due to slow binding kinetics—whereas BAPTA-AM (high affinity, fast binding) produces robust effects [2]. This triad of compounds (BAPTA-AM, 5,5'-Dinitro BAPTA AM, EGTA-AM) enables researchers to determine whether a given calcium-dependent process requires fast local calcium buffering, can be buffered by slower chelators, or is insensitive to chelation altogether.

Application
Selection Property
Validation Focus
Negative control for BAPTA-AM in synaptic studies
Low Ca²⁺ affinity (mM range)
fEPSP amplitude unaffected by treatment
Calcium clamping in aged neuron research
Age-invariant functional response
Consistent baseline synaptic properties across age groups
Non-fluorescent control in Ca²⁺ imaging
Non-fluorescent and low affinity
No spectral interference with indicator dyes
Fast vs. slow Ca²⁺ binding kinetics discrimination
Fast binding but minimal buffering
Combined use with EGTA-AM for kinetic profiling

Technical Documentation Hub

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